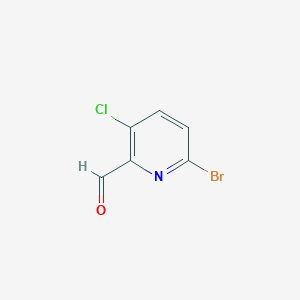

6-Bromo-3-chloropicolinaldehyde

Description

Significance of Halogenated Picolinaldehydes in Contemporary Organic Synthesis Research

Halogenated picolinaldehydes, a class of pyridine (B92270) aldehydes bearing one or more halogen substituents, are particularly valued as versatile intermediates in organic synthesis. The aldehyde group provides a reactive handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations, while the halogen atoms offer sites for cross-coupling reactions, enabling the construction of intricate molecular architectures. libretexts.org This dual functionality makes them powerful tools for the synthesis of complex target molecules.

The strategic introduction of halogens onto the picolinaldehyde framework allows for precise control over the electronic properties and reactivity of the molecule. The type of halogen and its position on the pyridine ring can be tailored to achieve desired synthetic outcomes. This level of control is crucial in the design and synthesis of novel compounds with specific biological activities or material properties.

Rationale for Focusing on 6-Bromo-3-chloropicolinaldehyde as a Key Building Block

Among the various halogenated picolinaldehydes, this compound has garnered significant attention as a key building block. Its unique substitution pattern, featuring a bromine atom at the 6-position and a chlorine atom at the 3-position of the pyridine ring, imparts a distinct reactivity profile. The presence of two different halogens allows for selective and sequential functionalization through various cross-coupling reactions, such as Suzuki-Miyaura couplings.

The aldehyde group at the 2-position further enhances its utility, serving as a versatile precursor for the formation of Schiff bases, alcohols, and carboxylic acids. This trifunctional nature makes this compound an exceptionally valuable and versatile intermediate for the synthesis of a wide range of complex organic molecules.

Overview of Current Academic Research Trajectories for the Compound

Current research involving this compound is largely focused on its application in the synthesis of novel bioactive compounds. Scientists are exploring its use as a starting material for the development of potential therapeutic agents, including antimicrobial and anticancer drugs. The ability to selectively modify the molecule at its three reactive sites allows for the creation of diverse chemical libraries for high-throughput screening and drug discovery programs.

Furthermore, research is underway to develop more efficient and scalable synthetic routes to this compound itself. Optimization of reaction conditions to improve yields and minimize byproducts is a key area of investigation. The development of robust and cost-effective syntheses will be crucial for its broader application in both academic and industrial research.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 6-bromo-3-chloropyridine-2-carbaldehyde |

| CAS Number | 1060815-74-8 |

| Molecular Formula | C₆H₃BrClNO |

| Molecular Weight | 220.45 g/mol |

| Appearance | White to pale yellow powder or crystal |

| Storage Temperature | 2-8°C |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-6-2-1-4(8)5(3-10)9-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTKQMGHLDUCSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301273386 | |

| Record name | 6-Bromo-3-chloro-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-74-8 | |

| Record name | 6-Bromo-3-chloro-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 3 Chloropicolinaldehyde

Precursor Design and Synthesis Strategies

The efficient synthesis of 6-bromo-3-chloropicolinaldehyde is highly dependent on the strategic selection and preparation of its precursors. The primary approaches involve the derivatization of picoline precursors and the carefully controlled introduction of halogen functionalities.

Derivatization from Picoline Precursors

Picolines, or methylpyridines, serve as fundamental building blocks for the synthesis of a variety of pyridine (B92270) derivatives, including this compound. The synthesis often begins with a picoline backbone, which then undergoes a series of reactions to introduce the desired functional groups. One common starting material is 2-picoline, which can be oxidized to form pyridine-2-carbaldehyde. wikipedia.org This aldehyde can then be subjected to halogenation steps.

The synthesis of pyridine and picoline derivatives can also be achieved through condensation reactions. For instance, the reaction of acrolein with acetaldehyde (B116499) in the presence of ammonia (B1221849) can yield pyridine and picolines. google.com Furthermore, unsaturated aldehydes and their acetals can be condensed with ammonia over catalysts to produce pyridine and 3-picoline. researchgate.netrsc.org These methods provide pathways to the core pyridine structure, which can subsequently be modified.

Introduction of Halogen Functionalities (Bromination and Chlorination)

The introduction of bromine and chlorine atoms onto the pyridine ring is a crucial step that requires precise control to achieve the desired substitution pattern. The halogenation of pyridine and its derivatives is influenced by the electronic properties of the ring and any existing substituents. researchgate.net

For the synthesis of this compound, a sequential halogenation of a picolinaldehyde precursor is a common strategy. Bromination at the 6-position is often carried out using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) at controlled low temperatures. Following bromination, chlorination at the 3-position can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The use of milder chlorinating agents, like a cyanuric chloride•DMF adduct, can help prevent over-chlorination, where the bromo substituent might be undesirably replaced by a chloro group. mdpi.com

Optimized Reaction Conditions and Protocols

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of this compound synthesis. This involves fine-tuning parameters such as the method of aldehyde group introduction, temperature, solvent, and catalyst.

Aldehyde Group Introduction Methodologies

The Vilsmeier-Haack reaction is a well-established and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it a relevant technique for introducing the aldehyde group onto a suitably substituted pyridine precursor. ijpcbs.comwikipedia.orgorganic-chemistry.orgchemistrysteps.comcambridge.org The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.orgchemistrysteps.comcambridge.org This electrophilic reagent then attacks the aromatic ring, and subsequent hydrolysis of the resulting iminium ion yields the desired aldehyde. wikipedia.orgchemistrysteps.com The reactivity of the aromatic substrate is a key factor, with electron-donating groups enhancing the reaction. chemistrysteps.com

Alternative methods for introducing aldehyde functionalities to pyridine rings also exist. For example, the oxidation of methyl or hydroxymethyl groups on the pyridine ring can produce the corresponding aldehyde. wikipedia.org

Temperature, Solvent, and Catalyst Effects on Yield and Selectivity

The yield and selectivity of the synthesis of this compound are significantly influenced by the reaction conditions.

| Parameter | Effect on Reaction | Example |

| Temperature | Can significantly impact reaction rate and selectivity. For instance, in the synthesis of 6-bromo-4-iodoquinoline, optimizing the temperature during cyclization helped to avoid impurities and improve yield. atlantis-press.com In halogenation reactions, low temperatures (e.g., 0–5°C) are often used to control the reaction and prevent side products. | Bromination with NBS is often conducted at 0–5°C. |

| Solvent | The choice of solvent can affect the solubility of reactants and the stability of intermediates. Polar aprotic solvents like DMF are commonly used for halogenation reactions. In some cases, solvent-free conditions can lead to increased yields. researchgate.net | N-bromosuccinimide in DMF is used for bromination. |

| Catalyst | Catalysts can enhance reaction rates and influence regioselectivity. For example, in the synthesis of pyridine and picoline from unsaturated aldehydes and ammonia, various catalysts have been studied to improve yield and stability. researchgate.netrsc.org | ZnO loaded on HZSM-5 has been used for pyridine synthesis. researchgate.netrsc.org |

| Reagent Stoichiometry | Precise control of the ratio of reactants, such as the aldehyde to the halogenating agent, is crucial for optimizing the yield and minimizing the formation of byproducts. | A 1:1.2 ratio of aldehyde to halogenating agent has been suggested for yield optimization. |

Regioselective Synthesis Approaches

Achieving the correct substitution pattern (6-bromo, 3-chloro) on the picolinaldehyde scaffold requires highly regioselective synthetic strategies. The inherent reactivity of the pyridine ring, which is an electron-deficient system, generally directs electrophilic substitution to the 3- and 5-positions. However, the presence of activating or deactivating groups can alter this preference.

The order of halogenation is a critical factor in controlling regioselectivity. Introducing the bromine at the 6-position first, followed by chlorination at the 3-position, is a common and effective strategy. The initial substitution can influence the position of subsequent substitutions.

The development of regioselective bromination techniques is an active area of research. For example, various reagents and conditions have been explored to achieve high para-selectivity in the bromination of phenols and other aromatic compounds. mdpi.com While not directly applied to this specific compound in the provided context, these principles of directing group influence and reagent choice are fundamental to achieving the desired regiochemistry in the synthesis of this compound. The use of specific catalysts can also play a role in directing the position of substitution.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to mitigate the environmental footprint of its production. This involves a holistic approach that considers all aspects of the chemical process, from starting materials to the final product, with the goal of minimizing waste, reducing energy consumption, and eliminating the use of toxic substances.

Solvent-Free or Reduced-Solvent Reactions

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Research into solvent-free or reduced-solvent conditions for the synthesis of pyridine derivatives offers a promising avenue for the greener production of this compound.

One innovative approach is the use of microwave-assisted organic synthesis (MAOS) . This technique can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields with reduced solvent volumes. For instance, the nucleophilic substitution reactions of halopyridines, a class of compounds to which the precursors of this compound belong, have been shown to be highly efficient under microwave irradiation. researchgate.net In some cases, reactions can be carried out in greener solvents like ethanol (B145695) or even under solvent-free conditions. researchgate.nettandfonline.comtandfonline.com A study on the amination of halo-pyridines and -pyrimidines demonstrated successful coupling with various amines under solvent-free conditions using microwave irradiation, completely avoiding the need for a transition metal catalyst. researchgate.net

Mechanochemical synthesis , which involves inducing reactions in the solid state through grinding or milling, represents another frontier in solvent-free chemistry. nih.gov This method eliminates the need for bulk solvents, thereby reducing waste and simplifying product purification. While specific applications to this compound are not yet widely reported, the successful mechanochemical synthesis of other heterocyclic compounds, such as imidazo[1,2-a]pyridines, suggests its potential applicability. nih.gov

The following table summarizes the advantages of a solvent-free approach for the synthesis of a substituted pyridine, highlighting the potential for greener synthesis of related compounds.

| Reaction Condition | Reaction Time | Yield (%) | Solvent | Catalyst |

| Conventional Heating | 12 h | 75 | Toluene | None |

| Microwave (Solvent-Free) | 10 min | 92 | None | None |

This table illustrates a representative example of the benefits of solvent-free, microwave-assisted synthesis for a pyridine derivative, suggesting a potential pathway for the greener production of this compound.

Catalyst Development for Sustainable Production

The development of novel and sustainable catalytic systems is a cornerstone of green chemistry. Catalysts can enhance reaction efficiency, selectivity, and reduce the need for stoichiometric reagents, thereby minimizing waste.

Heterogeneous catalysts , such as metal-organic frameworks (MOFs) , are gaining prominence due to their high surface area, tunable porosity, and ease of separation and reuse. acs.org For the synthesis of substituted pyridines, MOFs like UiO-66 have been employed as robust and recyclable catalysts. acs.org A study demonstrated the use of a PET vial with an inner surface modified with PET@UiO-66 for the synthesis of 2,4,6-trisubstituted pyridines, showcasing an innovative approach to catalyst immobilization and reuse. acs.org

Photocatalysis using visible light is another emerging green technology. A metal-free, visible-light-induced photoredox method has been developed for the synthesis of polysubstituted picolinaldehydes. organic-chemistry.orgnih.gov This approach utilizes a biomimetic aza-6π electrocyclization followed by a Minisci-type reaction for C-H formylation, all under mild, metal- and oxidant-free conditions. organic-chemistry.orgnih.gov This strategy holds significant promise for the sustainable synthesis of complex picolinaldehydes like the target compound.

The table below presents a comparison of different catalytic systems for the synthesis of substituted pyridines, underscoring the advantages of sustainable catalysts.

| Catalyst | Reaction Conditions | Yield (%) | Catalyst Reusability |

| Homogeneous (e.g., Pd(OAc)₂) | High Temperature, Organic Solvent | 85 | Difficult |

| Heterogeneous (e.g., UiO-66) | Milder Conditions, Greener Solvent | 90 | High (recyclable) |

| Photocatalyst (e.g., Eosin Y) | Visible Light, Room Temperature | 88 | High |

This table provides a comparative overview of different catalytic approaches for pyridine synthesis, highlighting the benefits of sustainable options that could be adapted for this compound production.

Chemical Reactivity and Mechanistic Studies of 6 Bromo 3 Chloropicolinaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group in 6-bromo-3-chloropicolinaldehyde is a versatile site for chemical modification, susceptible to nucleophilic attack and oxidation-reduction reactions. Its reactivity is influenced by the electron-deficient nature of the pyridine (B92270) ring to which it is attached.

Carbonyl Addition Reactions (e.g., Grignard reactions)

The aldehyde functionality readily undergoes nucleophilic addition reactions. Organometallic reagents, such as Grignard reagents (R-MgX), are expected to attack the electrophilic carbonyl carbon to form secondary alcohols upon aqueous workup. In a typical reaction, the Grignard reagent would add to the aldehyde, forming a magnesium alkoxide intermediate, which is then protonated to yield the corresponding secondary alcohol.

For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to yield (6-bromo-3-chloropyridin-2-yl)(methyl)methanol. The chemoselectivity of such reactions is a key consideration. Due to the high reactivity of Grignard reagents, reactions would likely occur preferentially at the aldehyde over potential competing reactions at the C-Br or C-Cl bonds, especially at low temperatures. However, in dihalogenated species, the formation of a Grignard reagent from the starting material itself can be selective, with the more reactive halogen (typically bromine over chlorine) reacting preferentially with magnesium walisongo.ac.id.

Table 1: Predicted Products of Grignard Reactions with this compound

| Grignard Reagent (R-MgX) | Predicted Product |

|---|---|

| Methylmagnesium bromide | (6-Bromo-3-chloropyridin-2-yl)(methyl)methanol |

| Phenylmagnesium bromide | (6-Bromo-3-chloropyridin-2-yl)(phenyl)methanol |

This table is based on the predicted reactivity of the aldehyde functional group.

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) would be expected to convert the aldehyde to 6-bromo-3-chloropicolinic acid. Milder oxidants, like silver oxide (Ag₂O), can also be employed for this transformation, often under basic conditions.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (6-bromo-3-chloropyridin-2-yl)methanol, can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, typically used in alcoholic solvents. It effectively reduces the aldehyde without affecting the halogen substituents on the pyridine ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this reduction, though care must be taken as it can sometimes lead to side reactions with aryl halides.

Imine and Enamine Formation

The reaction of the aldehyde with primary or secondary amines under appropriate pH control leads to the formation of imines and enamines, respectively. These reactions proceed via nucleophilic addition to the carbonyl group to form a carbinolamine intermediate, followed by dehydration.

Imine Formation: With a primary amine (R-NH₂), the carbinolamine intermediate eliminates water to form a C=N double bond, yielding an imine (a Schiff base). The reaction is typically catalyzed by mild acid.

Enamine Formation: With a secondary amine (R₂NH), the analogous iminium ion intermediate cannot lose a proton from the nitrogen. Instead, a proton is removed from an adjacent carbon, resulting in the formation of an enamine, which contains a C=C-N linkage.

The rate of these reactions is pH-dependent, with a maximum rate typically observed at a weakly acidic pH of around 4 to 5.

Reactions at the Halogenated Pyridine Ring System

The pyridine ring of this compound is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the electron-withdrawing aldehyde group, making the ring susceptible to nucleophilic aromatic substitution and a suitable substrate for metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Core

The pyridine ring is inherently activated towards nucleophilic attack compared to benzene. The presence of electron-withdrawing groups, such as the aldehyde and the halogens, further facilitates SNAr reactions. wikipedia.org Nucleophilic attack is favored at positions ortho or para to the ring nitrogen, as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom. wikipedia.org

In this compound, the positions ortho (C2, C6) and para (C4) to the nitrogen are activated. Since the C2 position is occupied by the aldehyde, potential sites for SNAr are the halogen-bearing carbons C3 and C6. Nucleophiles can displace either the chloride or bromide ion. The relative reactivity of the two leaving groups depends on a balance of factors, including the intrinsic leaving group ability (I > Br > Cl > F) and the degree of activation at the site of substitution. The aldehyde group at C2 strongly activates the C3 and C6 positions. Generally, SNAr reactions on heteroaromatic rings with good leaving groups like bromine and chlorine are considered to proceed through a concerted mechanism rather than a stepwise one. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Buchwald–Hartwig)

The carbon-halogen bonds are excellent handles for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura reaction couples the aryl halide with an organoboron species, such as a boronic acid or ester, to form a new C-C bond. nih.gov For dihalogenated substrates like this compound, selective coupling is often possible. The site of the reaction is primarily determined by the relative reactivity of the C-X bonds in the oxidative addition step to the palladium(0) catalyst. The general reactivity order is C-I > C-Br > C-Cl. rsc.org Therefore, it is expected that Suzuki coupling would occur preferentially at the C6-Br bond over the C3-Cl bond. By carefully selecting the catalyst, ligands, and reaction conditions, mono-arylation at the C6 position can be achieved.

Table 2: Predicted Regioselective Suzuki Coupling of this compound

| Boronic Acid (R-B(OH)₂) | Catalyst/Ligand System | Predicted Major Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 3-Chloro-6-phenylpicolinaldehyde |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 3-Chloro-6-(4-methoxyphenyl)picolinaldehyde |

This table illustrates the expected preferential reaction at the C-Br bond based on established reactivity trends in Suzuki couplings. rsc.org

Buchwald–Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.org Similar to the Suzuki reaction, selectivity in dihalogenated pyridines is a key aspect. Studies on related substrates, such as 6-bromo-2-chloroquinoline, have demonstrated that selective amination at the C-Br position is feasible. nih.gov By tuning the reaction conditions, one can favor the substitution of the more reactive bromide, leaving the chloride intact for subsequent transformations. The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields and selectivity. chemrxiv.org

Table 3: Predicted Regioselective Buchwald-Hartwig Amination of this compound

| Amine | Catalyst/Ligand System | Predicted Major Product |

|---|---|---|

| Morpholine | Pd₂(dba)₃ / BINAP | 3-Chloro-6-morpholinopicolinaldehyde |

| Aniline | Pd(OAc)₂ / Xantphos | 3-Chloro-6-(phenylamino)picolinaldehyde |

This table shows the expected preferential C-N bond formation at the C-Br position, based on analogous reactions with dihalo-heterocycles. nih.gov

Direct C-H Functionalization

Direct C-H functionalization is a powerful strategy in modern organic synthesis that aims to form new carbon-carbon or carbon-heteroatom bonds by direct transformation of a C-H bond, thus avoiding the need for pre-functionalized starting materials. For heteroaromatic compounds like this compound, the regioselectivity of C-H functionalization is a key challenge. The electronic and steric environment of the available C-H bonds on the pyridine ring would dictate the site of such reactions.

While general methodologies for the C-H functionalization of pyridines are well-established, specific studies detailing the application of these methods to this compound are not found in the current body of scientific literature. Research in this area would be anticipated to explore the selective functionalization of the C-H bonds at the 4- and 5-positions, with the regiochemical outcome being influenced by the choice of catalyst, directing group (if any), and reaction conditions.

Table 1: Potential Regioselective C-H Functionalization Reactions of this compound (Hypothetical)

| Reaction Type | Reagents and Conditions (Illustrative) | Expected Product (Major Isomer) |

| Arylation | Aryl halide, Pd catalyst, ligand, base | 4-Aryl-6-bromo-3-chloropicolinaldehyde |

| Alkylation | Alkyl halide, Ru catalyst, directing group | 5-Alkyl-6-bromo-3-chloropicolinaldehyde |

| Borylation | Bpin, Ir catalyst, ligand | 4-Boryl-6-bromo-3-chloropicolinaldehyde |

Note: The information in this table is hypothetical and based on general principles of pyridine C-H functionalization. Specific experimental validation for this compound is not currently available.

Intramolecular Cyclization and Rearrangement Processes

Intramolecular cyclization reactions of appropriately substituted picolinaldehydes can lead to the formation of novel heterocyclic ring systems. For this compound, this would typically require the prior introduction of a side chain containing a nucleophilic or reactive moiety. The aldehyde group itself can participate in cyclization, for instance, through condensation reactions.

Similarly, rearrangement processes, such as those involving the migration of substituents or ring-opening/ring-closing sequences, could potentially be induced under specific thermal, photochemical, or catalytic conditions. However, the scientific literature does not currently contain specific research articles that investigate or report on intramolecular cyclization or rearrangement processes originating from this compound.

Studies on Reaction Intermediates and Transition States

The elucidation of reaction mechanisms, including the characterization of intermediates and transition states, is fundamental to understanding and optimizing chemical reactions. For the potential reactions of this compound, a combination of experimental techniques (such as in-situ spectroscopy) and computational modeling would be necessary to probe the mechanistic pathways.

For instance, in a hypothetical direct C-H functionalization reaction, key intermediates might include organometallic species formed by the coordination of a transition metal catalyst to the pyridine nitrogen or through oxidative addition into a C-H or C-halogen bond. The relative energies of different transition states would determine the regioselectivity of the reaction. At present, no specific studies on the reaction intermediates or transition states involved in the reactivity of this compound have been published.

Applications of 6 Bromo 3 Chloropicolinaldehyde in Complex Molecule Synthesis and Advanced Materials

As a Versatile Synthon for Heterocyclic Compounds

The strategic placement of reactive functional groups on the pyridine (B92270) core of 6-bromo-3-chloropicolinaldehyde makes it an ideal starting material for the synthesis of various heterocyclic compounds. The aldehyde group serves as a handle for condensation and cyclization reactions, while the bromo and chloro substituents can be selectively manipulated through cross-coupling and substitution reactions to introduce further molecular diversity.

The synthesis of polysubstituted pyridines is a central theme in medicinal and agricultural chemistry, as these scaffolds are present in numerous bioactive molecules. This compound provides a robust platform for accessing such derivatives through several synthetic strategies:

Cross-Coupling Reactions: The bromine atom at the 6-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, creating new carbon-carbon bonds. The chlorine atom at the 3-position is generally less reactive, allowing for selective functionalization.

Nucleophilic Aromatic Substitution: The halogen atoms can be replaced by various nucleophiles, such as amines, alkoxides, or thiolates. The relative reactivity of the C-Br versus the C-Cl bond can be exploited to achieve regioselective substitution, further expanding the range of accessible derivatives.

Modification of the Aldehyde Group: The aldehyde function at the 2-position is a versatile handle for transformations. It can be:

Oxidized to a carboxylic acid, yielding 6-bromo-3-chloropicolinic acid. sigmaaldrich.com This derivative is also a valuable synthetic intermediate, particularly for the synthesis of amides or esters.

Reduced to a primary alcohol, providing another point for further functionalization.

Engaged in condensation reactions with amines to form Schiff bases (imines), which are themselves useful intermediates and ligands.

Used in olefination reactions , such as the Wittig reaction, to introduce carbon-carbon double bonds.

Through a combination of these transformations, a vast library of polysubstituted pyridine derivatives can be systematically generated from this single precursor, each with unique electronic and steric properties.

Fused heterocyclic systems are of great importance in drug discovery due to their rigid structures, which can lead to high-affinity interactions with biological targets. This compound is a key precursor for the synthesis of several classes of fused heterocycles.

Imidazopyridines: Imidazopyridines are a class of fused heterocycles with a wide range of pharmacological activities. nih.gov While there are various synthetic routes to imidazopyridines, many rely on a substituted 2-aminopyridine (B139424) as a key intermediate. nih.gov this compound can be converted to the corresponding 2-aminopyridine derivative, which can then undergo cyclization with α-haloketones or other reagents to form the imidazopyridine core. nih.gov Alternatively, multi-component reactions involving an aldehyde, an isonitrile, and an aminopyridine can be employed to construct these fused systems in a single step. nih.gov The aldehyde group of this compound can participate directly in such reactions.

Indole-Fused Scaffolds: The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. The construction of complex, fused indole systems is an active area of research. nih.govmdpi.com Methodologies for creating C2,C3-fused or C3,C4-fused indolines often involve cycloaddition reactions or cascade reactions starting from functionalized indoles or their precursors. nih.govmdpi.com this compound can be used to synthesize quinoline (B57606) derivatives, which are structurally related to indole-fused systems and are important intermediates in their own right, for example, in the synthesis of antitubercular agents. google.com The aldehyde can be a key functional group in intramolecular cyclizations to form the fused ring system.

Role in Ligand Design and Coordination Chemistry

The pyridine-2-carbaldehyde moiety is a classic structural motif in coordination chemistry. wikipedia.org The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act in concert to bind metal ions, forming a stable five-membered chelate ring. This inherent chelating ability makes this compound an attractive building block for designing sophisticated ligands for various applications.

The most common strategy for developing chelate ligands from picolinaldehydes is through the formation of Schiff bases. wikipedia.org The reaction of the aldehyde group of this compound with a primary amine yields an iminopyridine ligand.

Bidentate Ligands: Reaction with a simple amine (e.g., aniline) results in a bidentate ligand where the pyridine nitrogen and the imine nitrogen are the two donor atoms.

Tridentate and Polydentate Ligands: By using a diamine or a polyamine, multidentate ligands can be readily synthesized. For example, reacting two equivalents of this compound with one equivalent of ethylenediamine (B42938) would produce a tetradentate ligand with an N4 donor set.

The bromine and chlorine substituents on the pyridine ring play a crucial role in tuning the electronic properties of the resulting metal complexes. Their electron-withdrawing nature can influence the redox potential of the metal center and the stability of the complex. Furthermore, these halogen atoms can serve as synthetic handles for post-complexation modification of the ligand. The rich coordination chemistry of pyridine-based ligands allows for the formation of complexes with a wide variety of transition metals, with applications in catalysis, sensing, and materials science. wikipedia.orgnih.gov

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. nih.gov The ability to tailor the structure and function of MOFs by choosing appropriate metal ions and organic linkers has led to their application in gas storage, separation, catalysis, and sensing. nih.govrsc.org

This compound can contribute to MOF synthesis in two primary ways:

As a Precursor to an Organic Linker: The most common functional groups used for organic linkers in MOFs are carboxylates. The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 6-bromo-3-chloropicolinic acid. sigmaaldrich.com This molecule can then be used as a ditopic linker, with the pyridine nitrogen and the carboxylate group coordinating to metal centers to form a porous framework. The halogen atoms would then decorate the pores of the MOF, providing specific adsorption sites or acting as reactive sites for post-synthetic modification. rsc.org

For Post-Synthetic Modification: An existing MOF that contains reactive amine groups on its linkers could be modified by reaction with this compound. This would introduce the iminopyridine functionality into the pores of the MOF, creating new metal-binding sites or catalytic centers. mdpi.com

Contributions to Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and metal-coordination. The design of molecules that can self-assemble into well-defined supramolecular architectures is a key goal in this field.

This compound possesses several features that make it a valuable component for supramolecular synthesis:

Metal-Ligand Coordination: As discussed above, the picolinaldehyde moiety is an excellent chelating group for a variety of metal ions. This can be used to drive the assembly of discrete metallosupramolecular structures, such as cages or macrocycles, or to form extended coordination polymers.

Hydrogen Bonding: The pyridine nitrogen and the aldehyde oxygen can act as hydrogen bond acceptors.

Halogen Bonding: The bromine and chlorine atoms on the pyridine ring are capable of forming halogen bonds, which are directional, non-covalent interactions between a halogen atom and a Lewis base. This provides an additional tool for controlling the self-assembly of molecules in the solid state. nih.gov

By combining these different non-covalent interactions, it is possible to program the assembly of this compound and its derivatives into complex and functional supramolecular structures with applications in molecular recognition, catalysis, and materials science.

Self-Assembly Processes Involving the Compound

The structure of this compound is conducive to participating in self-assembly processes, which are fundamental to the bottom-up fabrication of supramolecular structures. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. The aldehyde group can form reversible covalent bonds (e.g., imines) or engage in hydrogen bonding. Furthermore, the halogen atoms (bromine and chlorine) are capable of participating in halogen bonding, a highly directional non-covalent interaction that is increasingly utilized in crystal engineering and the design of supramolecular architectures.

Although specific studies detailing the self-assembly of this compound are not extensively documented, the combination of these functional groups provides a strategic platform for designing programmed molecular self-assembly, leading to the formation of ordered one-, two-, or three-dimensional networks.

Formation of Organic Cages and Architectures

The synthesis of discrete, three-dimensional molecular containers, such as organic cages, often relies on building blocks with well-defined geometries and reactive sites capable of forming strong, covalent bonds. The aldehyde functionality of this compound is particularly suited for this purpose, as it can readily undergo condensation reactions with multifunctional amines to form poly-imine cages.

The rigid pyridine backbone and the specific substitution pattern (2-aldehyde, 3-chloro, 6-bromo) would enforce a distinct geometry on the resulting cage structure. The presence of halogen atoms on the exterior of a potential cage offers further opportunities for post-synthetic modification or for directing the packing of the cages in the solid state through halogen bonding. While specific organic cages derived directly from this compound are not yet reported in dedicated studies, its utility as a precursor is highly plausible based on established cage-forming reactions.

Integration into Functional Organic Materials (Non-biological applications)

The development of novel organic materials with tailored electronic and physical properties is a major focus of modern chemistry. This compound serves as a valuable starting material for such endeavors.

Precursor for Optoelectronic Materials

The pyridine ring is a common component in materials designed for optoelectronic applications due to its electron-deficient nature, which can facilitate electron transport. By leveraging the reactivity of the aldehyde and the halogen substituents, this compound can be incorporated into larger conjugated systems. For instance, its isomer, 3-bromo-6-chloropicolinaldehyde, is categorized by chemical suppliers as a building block for OLED (Organic Light-Emitting Diode) materials, indicating the relevance of the bromo-chloro-picolinaldehyde scaffold in this field. bldpharm.com

Reactions such as Suzuki or Stille coupling at the bromine or chlorine positions can extend the π-system of the molecule, a common strategy for tuning the optical and electronic properties of organic semiconductors. The aldehyde group can be used to anchor the molecule to surfaces or to introduce other functional moieties. A related compound, 6-Bromo-3-pyridinecarboxaldehyde, has been used to synthesize fluorescent organo-gelators, demonstrating the potential of these building blocks in creating stimuli-responsive "smart" materials. sigmaaldrich.com

Building Blocks for Polymeric Systems

The multifunctionality of this compound makes it an attractive candidate as a monomer for the synthesis of advanced polymeric systems. The aldehyde group can participate in polycondensation reactions, while the halogen atoms provide sites for cross-linking or for post-polymerization modification.

Porous organic polymers (POPs) are a class of materials with high surface areas and tunable porosity, with applications in gas storage, catalysis, and sensing. The use of aldehyde-functionalized monomers is a common strategy for creating POPs through reactions that form robust networks. Research on the related compound 6-bromo-3-pyridinecarboxaldehyde has shown its utility in preparing POPs that can act as fluorescent sensors. sigmaaldrich.com This suggests that this compound could similarly be employed to create functional porous polymers, where the specific arrangement of halogen and nitrogen atoms within the polymer framework could impart unique selective sensing or catalytic properties.

Advanced Analytical and Spectroscopic Characterization Techniques for Research

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 6-bromo-3-chloropicolinaldehyde. It provides highly accurate mass measurements, enabling the precise determination of the elemental composition of the molecule and its fragments.

In the synthesis of this compound, HRMS can be employed to monitor the progress of the reaction by identifying intermediates and byproducts. This real-time analysis allows for the optimization of reaction conditions to maximize yield and purity. For product identification, HRMS confirms the successful synthesis of the target compound by matching the experimentally observed exact mass to the calculated theoretical mass. For instance, the protonated molecule ([M+H]⁺) of this compound (C₆H₃BrClNO) has a calculated mass that can be confirmed with high precision by HRMS.

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. This fragmentation pattern is unique to the molecule's structure and can be used to distinguish it from isomers.

Table 1: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [C₆H₃BrClNO+H]⁺ | 219.9186 | 219.9183 |

Note: The observed m/z value is a hypothetical example for illustrative purposes.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed atomic-level structure of molecules in solution. For this compound, one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms. The aldehyde proton typically appears as a singlet in the ¹H NMR spectrum, while the aromatic protons exhibit characteristic splitting patterns.

When this compound is used as a precursor in more complex reactions, leading to the formation of adducts, multi-dimensional (2D) NMR techniques become essential. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish the connectivity of the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

These 2D NMR experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the regiochemistry of reactions involving this compound.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

For this compound and its derivatives, obtaining a single crystal suitable for X-ray diffraction analysis can yield a wealth of structural data. mdpi.comsemanticscholar.org This information is critical for understanding intermolecular interactions in the solid state, such as π-π stacking or halogen bonding, which can influence the material's physical properties. nih.gov

Table 2: Illustrative Crystallographic Data for a Related Bromo-Chloro Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2173 |

| b (Å) | 20.7174 |

| c (Å) | 6.9035 |

| β (°) | 99.332 |

| Volume (ų) | 1300.83 |

Note: Data is for 6-bromo-2-(4-chlorophenyl)chroman-4-one and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule.

For this compound, the FT-IR spectrum will prominently feature a strong absorption band corresponding to the stretching vibration of the aldehyde carbonyl group (C=O), typically found around 1700 cm⁻¹. Other characteristic bands include those for the C-H stretching of the aldehyde and aromatic protons, as well as vibrations associated with the pyridine (B92270) ring and the carbon-halogen (C-Br, C-Cl) bonds. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is often weaker in Raman, the aromatic ring vibrations and carbon-halogen stretches can be more pronounced.

These techniques are particularly useful for:

Confirming the presence of key functional groups: Verifying the aldehyde functionality and the halogen substitutions.

Monitoring reaction progress: The disappearance of reactant peaks and the appearance of product peaks can be tracked.

Gaining mechanistic insights: In some cases, shifts in vibrational frequencies can provide information about electronic effects and intermolecular interactions, such as hydrogen bonding.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Typical Wavenumber (cm⁻¹) |

| C=O (aldehyde) stretch | ~1700 |

| Aromatic C-H stretch | 3000-3100 |

| Aldehyde C-H stretch | 2700-2900 |

| C-Cl stretch | 600-800 |

| C-Br stretch | 500-600 |

Note: These are approximate ranges and the exact positions can vary.

Computational and Theoretical Studies of 6 Bromo 3 Chloropicolinaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of 6-bromo-3-chloropicolinaldehyde. By calculating the electron density, DFT methods can accurately predict a range of molecular properties, offering a detailed perspective on the molecule's stability and chemical reactivity. These calculations are fundamental to understanding the intrinsic properties of the compound at a quantum mechanical level.

HOMO-LUMO Analysis

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ripublication.comaimspress.com

For this compound, the presence of electron-withdrawing bromine and chlorine atoms, along with the aldehyde group, is expected to influence the energies of these frontier orbitals. DFT calculations can provide precise values for these energies and the resulting energy gap, which are essential for predicting its behavior in chemical reactions.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -2.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 2.89 |

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), are derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness signifies resistance to change in its electron distribution. The global electrophilicity index combines these properties to quantify the molecule's ability to act as an electrophile.

The calculated values for this compound suggest a moderate level of reactivity, with the electron-withdrawing substituents enhancing its electrophilic character. These theoretical predictions are invaluable for understanding its potential interactions with nucleophiles.

| Reactivity Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 5.07 |

| Chemical Hardness (η) | 2.18 |

| Global Electrophilicity Index (ω) | 5.89 |

| Chemical Softness (S) | 0.46 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time. These simulations can reveal the preferred conformations of the molecule and the nature of its intermolecular interactions in different environments. By simulating the motion of atoms and molecules, MD provides insights into how the compound might behave in a solution or a biological system, which is crucial for predicting its physical properties and potential applications. The flexibility of the picolinaldehyde structure and the potential for halogen bonding can be explored through these simulations.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathways and characterize the transition states and intermediates involved.

Transition State Characterization and Activation Energy Calculations

For reactions involving this compound, computational methods can be used to locate and characterize the transition state structures. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated from the energy difference between the reactants and the transition state. These calculations are vital for predicting reaction rates and understanding the factors that control the reaction's feasibility and outcome. The presence of halogens can influence the stability of transition states, a factor that can be precisely modeled.

Solvation Effects on Reactivity

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can simulate the effect of a solvent on the reactivity of this compound. By using implicit or explicit solvent models, it is possible to calculate how the solvent stabilizes or destabilizes the reactants, intermediates, and transition states of a reaction. This information is critical for translating theoretical predictions into practical experimental conditions and for understanding the role of the solvent in modulating chemical reactivity.

Future Research Directions and Challenges

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of polysubstituted pyridine (B92270) rings like that in 6-Bromo-3-chloropicolinaldehyde is a significant challenge in organic chemistry. Future research will likely focus on developing synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. Current multi-step syntheses often suffer from cumulative yield loss and the use of hazardous reagents.

Key areas for future development include:

One-Pot Multicomponent Reactions (MCRs): Designing MCRs that can construct the substituted pyridine core in a single step from simple precursors would dramatically improve efficiency. nih.gov Such strategies are advantageous due to their atom economy, reduced reaction times, and simplification of purification processes. nih.gov

Late-Stage Functionalization: The development of methods for the selective late-stage introduction of bromo and chloro substituents onto a pre-formed picolinaldehyde scaffold is a high-priority target. This approach would offer modularity and rapid access to analogues for structure-activity relationship (SAR) studies.

Catalytic C-H Activation: Directing group-assisted C-H halogenation on the pyridine ring could provide a more atom-economical and efficient alternative to traditional methods that require pre-functionalized substrates.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer improved control over reaction parameters, enhanced safety for handling hazardous intermediates, and easier scalability.

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is dominated by the aldehyde group and the two halogen substituents on the pyridine ring. While conventional reactions such as nucleophilic addition to the aldehyde are expected, future research should delve into more unconventional transformations.

Metal-Catalyzed Cross-Coupling Reactions: The bromine and chlorine atoms offer distinct handles for sequential or selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Exploring orthogonal reactivity based on the differential reactivity of the C-Br and C-Cl bonds is a key challenge.

Unconventional Ligand Behavior: The aldehyde functional group is subject to nucleophilic attack, particularly by amines, to form Schiff bases, which can serve as bidentate ligands for metal complexes. wikipedia.org Investigating the coordination chemistry of Schiff base derivatives of this compound could uncover novel catalytic activities or materials with interesting photophysical properties.

Pyridylidene Chemistry: Research into the generation of pyridylidene intermediates from such precursors could open up new avenues for C-C bond formation and other unexpected molecular rearrangements. researchgate.net

Expansion of Applications in Emerging Fields of Chemical Science

Halogenated pyridines are crucial building blocks for pharmaceuticals and agrochemicals. researchgate.netnih.gov The specific substitution pattern of this compound makes it a valuable precursor for creating complex molecules with potential biological activity.

Medicinal Chemistry: The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. nih.govnih.gov This compound can serve as a starting point for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or antibacterial agents. nih.govfrontiersin.org The halogen atoms can be used to modulate pharmacokinetic properties or as sites for further diversification.

Materials Science: Pyridine-containing molecules are integral to the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The unique electronic properties imparted by the halogen substituents could be harnessed to create novel materials with tailored optoelectronic characteristics.

Chemical Biology: As a versatile building block, it can be incorporated into chemical probes to study biological processes or used in the development of protein degraders, where the pyridine moiety can act as a ligand for E3 ubiquitin ligases.

Integration with Machine Learning for Reaction Prediction and Optimization

Modern chemical research is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). taylorfrancis.com For a molecule like this compound, ML can play a pivotal role in accelerating research and development.

Reaction Outcome Prediction: ML models, trained on large datasets of chemical reactions, can predict the most likely product of a reaction given a set of reactants and conditions. nih.govresearchgate.net This can save significant time and resources by avoiding failed experiments and suggesting viable synthetic pathways. nih.govresearchgate.net Neural networks and other algorithms can identify complex patterns in reaction data that may not be obvious to a human chemist. arxiv.org

Yield Optimization: Supervised machine learning approaches can be used to predict reaction yields for different synthetic routes. acs.org By analyzing various descriptors, these models can identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of the desired product. mdpi.com

Computer-Aided Synthesis Planning (CASP): Retrosynthesis software, powered by ML, can propose complete synthetic routes to a target molecule. acs.org For this compound, these tools could identify novel and more efficient disconnections, potentially leading to breakthrough synthetic strategies.

| Application of Machine Learning | Potential Impact on this compound Research |

| Reaction Prediction | In silico screening of potential synthetic routes, reducing experimental failures. nih.govresearchgate.net |

| Yield Optimization | Identification of optimal reaction conditions to maximize synthetic efficiency. acs.orgmdpi.com |

| Retrosynthesis Planning | Discovery of novel and non-intuitive synthetic pathways to the target molecule. acs.org |

Addressing Scalability and Sustainability in Academic Synthesis

The transition of a synthetic route from a small-scale academic laboratory setting to a larger, potentially industrial, scale presents significant challenges. rsc.org For the synthesis of this compound to be practically useful, issues of scalability and sustainability must be addressed from the outset.

Green Chemistry Principles: Future synthetic designs should prioritize the use of safer, more environmentally friendly solvents and reagents. nih.govrasayanjournal.co.in This includes minimizing waste, using catalysts instead of stoichiometric reagents, and improving atom economy. rasayanjournal.co.inrsc.org Techniques such as microwave-assisted synthesis can also contribute to greener protocols by reducing reaction times and energy consumption. nih.govnih.gov

Process Optimization for Scale-Up: Reactions that work well on a milligram scale may not be directly transferable to a gram or kilogram scale. Challenges include heat transfer, mixing, and purification. Research into robust and reproducible procedures that are amenable to scale-up is crucial.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-3-chloropicolinaldehyde, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via sequential halogenation of picolinaldehyde precursors. Bromination at the 6-position typically employs N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–5°C), followed by chlorination at the 3-position using POCl₃ or SOCl₂. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 aldehyde-to-halogenating agent) and monitoring via TLC or HPLC . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). Key spectral markers include:

- ¹H NMR : Aldehyde proton resonance at δ 9.8–10.2 ppm; pyridine ring protons at δ 7.5–8.5 ppm.

- IR : Stretching vibrations for C=O (aldehyde) at ~1700 cm⁻¹ and C-Br/C-Cl at 600–800 cm⁻¹.

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ for C₆H₄BrClNO: calc. 235.89, observed 235.88). Purity assays via HPLC (C18 column, acetonitrile/water mobile phase) ensure >98% purity .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Due to reactive halogen groups and aldehyde functionality, use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at 2–8°C in amber glass vials under inert atmosphere (N₂ or Ar) to prevent degradation. Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of bromine and chlorine substituents on the pyridine ring. Focus on Fukui indices to identify nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling, simulate Pd(0)-catalyzed activation of the C-Br bond, prioritizing steric accessibility at the 6-position. Validate predictions with experimental kinetic studies (e.g., varying ligands: XPhos vs. SPhos) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected carbonyl shifts) may arise from tautomerism or solvent effects. Conduct variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ to detect dynamic equilibria. For ambiguous mass spectra, use tandem MS/MS fragmentation to distinguish isomers. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How does this compound serve as a precursor for bioactive heterocycles?

- Methodological Answer : The aldehyde group enables condensation with amines/hydrazines to form Schiff bases or imidazoles, while halogen substituents facilitate cross-coupling. Example workflow:

Schiff base synthesis : React with aniline derivatives (1:1.5 molar ratio) in ethanol under reflux (12 h).

Palladium-catalyzed coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce aryl/heteroaryl groups at the 6-position.

Applications include antimicrobial or anticancer agents; screen derivatives via in vitro assays (e.g., MIC for bacterial strains) .

Q. What experimental controls are essential when studying the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH 1–3 : Simulate gastric fluid with HCl/KCl buffer; monitor aldehyde oxidation via HPLC.

- pH 7–9 : Use phosphate buffer to assess hydrolysis (e.g., Cl⁻ substitution).

Include antioxidants (e.g., BHT) in aqueous solutions to suppress radical degradation. Quantify degradation products (e.g., 6-Bromo-3-chloropicolinic acid) via LC-MS .

Methodological Design & Data Analysis

Q. How can researchers design kinetic studies to compare halogen substituent effects in picolinaldehyde derivatives?

- Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., NaSH for thiolation). Monitor reaction progress via UV-Vis spectroscopy (λ = 260–300 nm for pyridine intermediates). Calculate rate constants (k) using the integrated rate law. Compare activation energies (Eₐ) via Arrhenius plots to quantify electronic effects of Br vs. Cl .

Q. What statistical approaches validate reproducibility in synthetic protocols for this compound?

- Methodological Answer : Perform triplicate syntheses under identical conditions. Use ANOVA to assess yield variability (±5% acceptable). Apply Grubbs’ test to identify outliers. Report RSD (relative standard deviation) for purity assays. For inter-lab reproducibility, follow ISO/IEC 17025 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.